2-Iodobenzoyl chloride

Beschreibung

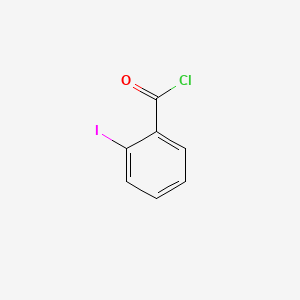

2-Iodobenzoyl chloride (CAS 609-67-6) is an ortho-substituted benzoyl chloride derivative with the molecular formula C₇H₄ClIO and a molecular weight of 266.46 g/mol . It is a white to light yellow crystalline solid classified as a corrosive substance (UN 3261) due to its acidic and reactive nature . The compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, Ullmann-type cyclizations, and the preparation of bioactive molecules such as cannabinoid receptor agonists (e.g., AM2233) . Its ortho-iodine substituent introduces steric and electronic effects that distinguish it from other benzoyl chlorides.

Eigenschaften

IUPAC Name |

2-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIVDSWUOGNODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060573 | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; mp = 27-32 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Iodobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-67-6 | |

| Record name | 2-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The process proceeds via a two-step mechanism:

- Activation of Oxalyl Chloride : DMF catalyzes the generation of an electrophilic chlorooxonium ion from oxalyl chloride.

- Nucleophilic Attack : The carboxylate oxygen of 2-iodobenzoic acid attacks the chlorooxonium ion, forming a mixed anhydride intermediate that collapses to release CO₂ and yield this compound.

- Reagents : 2-Iodobenzoic acid (1 equiv.), oxalyl chloride (1.5 equiv.), DMF (2–3 drops), dichloromethane (DCM).

- Conditions : Nitrogen atmosphere, room temperature, 4–5 hours.

- Workup : Evaporation under reduced pressure yields the crude product, typically used without further purification.

Table 1: Optimization of Reaction Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Oxalyl Chloride Equiv. | 1.5 | Ensures complete conversion |

| Solvent | DCM | High solubility, low boiling point |

| Catalyst (DMF) | 2–3 drops | Accelerates chlorooxonium formation |

| Reaction Time | 4–5 hours | Balances completion vs. side reactions |

Alternative Synthetic Routes

While oxalyl chloride is the reagent of choice, other chlorinating agents have been explored:

Thionyl Chloride Method

Thionyl chloride (SOCl₂) offers a cost-effective alternative, though it requires stricter temperature control. A reported procedure for analogous benzyl chlorides involves refluxing 2-iodobenzyl alcohol with SOCl₂ in tetrahydrofuran (THF) at 0–20°C, achieving 89% yield. However, this method is less favored for acyl chlorides due to competing side reactions.

Key Considerations :

- Temperature Sensitivity : Exothermic reactions necessitate cooling to 0°C to prevent decomposition.

- Solvent Choice : THF enhances reagent solubility but may complicate purification.

Reaction Monitoring and Characterization

Spectroscopic Analysis

Though direct NMR data for this compound is scarce in the provided sources, analogous compounds exhibit predictable signals:

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 7.2–8.0 ppm), while the acyl chloride group deshields adjacent protons.

- ¹³C NMR : The carbonyl carbon resonates near δ 165–170 ppm, with iodine-induced deshielding of ortho carbons.

Table 2: Expected Spectroscopic Data

| Spectrum Type | Key Signals | Reference Compound |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.84 (d, J = 7.9 Hz, 1H), 4.66 (s, 2H) | 2-Iodobenzyl chloride |

| ¹³C NMR (CDCl₃) | δ 166.9 (C=O), 139.9 (C-I) | Benzoyl chloride derivatives |

Purity Assessment

- Titrimetric Methods : Reaction with excess aniline followed by back-titration quantifies unreacted acyl chloride.

- Chromatography : Thin-layer chromatography (TLC) using ethyl acetate/hexane (5:95) monitors reaction progress.

Applications in Organic Synthesis

This compound serves as a linchpin in constructing nitrogen-containing heterocycles:

Synthesis of Isoindolinones

Electrochemical reductive cyclizations employing this compound derivatives yield isoindolinones, scaffolds prevalent in alkaloid synthesis. For example, 3-benzyl-2-substituted isoindolin-1-ones are synthesized via constant-current electrolysis (10 mA) in acetonitrile, with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte.

Cross-Coupling Reactions

The iodide moiety facilitates palladium-catalyzed couplings, enabling access to biaryl structures. A reported Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₂Cl₂/CuI achieves 85% yield under mild conditions.

Analyse Chemischer Reaktionen

2-Iodobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. For example, the reaction with an amine can produce an amide.

Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is useful for synthesizing biaryl compounds.

Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds. .

Wissenschaftliche Forschungsanwendungen

2-Iodobenzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Iodobenzoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The presence of the iodine atom can also influence its reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Ortho-substituted benzoyl chlorides exhibit distinct physical and chemical behaviors due to steric hindrance and electronic effects. Key comparisons include:

Key Observations :

- The ortho-iodine substituent in this compound increases molecular weight and steric bulk compared to chloro or bromo analogs, reducing miscibility in polar solvents. This often necessitates additives like 1,4-dioxane .

- The higher logP of this compound (2.67) reflects enhanced lipophilicity, influencing its solubility in organic media .

Reactivity in Organic Reactions

Steric Effects

The ortho-iodine atom creates significant steric hindrance, impacting reaction yields:

- In Pd-catalyzed ynone synthesis, this compound required 1,4-dioxane to improve miscibility, while 2-ethoxybenzoyl chloride yielded only 38% product due to steric constraints .

- Conversely, in phenanthridinone synthesis, this compound outperformed chloro/bromo analogs, achieving higher yields (>70%) due to iodine’s superior leaving-group ability in coupling reactions .

Electronic Effects

The electron-withdrawing iodine atom activates the carbonyl group, enhancing electrophilicity. This property is exploited in:

- Ullmann-type cyclizations: this compound reacts efficiently with aminopyrazoles to form lactams under mild conditions .

- Radical reactions : It participates in tin hydride-mediated cyclizations to generate iodobenzamides, a step critical in synthesizing heterocyclic scaffolds .

Biologische Aktivität

2-Iodobenzoyl chloride (C₇H₄ClIO) is an important organic compound widely utilized in synthetic organic chemistry, particularly in the synthesis of various biologically active molecules. This article explores its biological activity, applications, and relevant research findings.

- Molecular Weight : 266.464 g/mol

- CAS Number : 609-67-6

- IUPAC Name : this compound

- Structure : Chemical Structure

Biological Applications

This compound has been employed in various biological and medicinal chemistry applications, including:

- Synthesis of Thrombin Inhibitors : It is used to acylate aminopyrazoles, leading to the formation of potential thrombin inhibitors. These compounds exhibit covalent interactions with the catalytic serine residue of thrombin, enhancing their inhibitory potency .

- Synthesis of Isoindolin-1-ones : The compound is involved in palladium-catalyzed reactions that yield isoindolin-1-ones, which have potential applications in medicinal chemistry due to their biological activity .

Case Studies

- Thrombin Inhibitors :

- Isoindolin-1-one Synthesis :

Data Tables

Safety and Handling

This compound is classified as a corrosive substance. It can cause burns upon contact with skin and may lead to respiratory issues if inhaled. Proper safety measures should be adhered to when handling this chemical, including the use of personal protective equipment (PPE) and working in a well-ventilated area .

Q & A

Q. How can researchers reconcile conflicting reports on the stability of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.